
Coniferyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coniferyl acetate is an acetate ester obtained via formal condensation of the allylic hydroxy function of coniferol with acetic acid. It is an acetate ester, a coniferyl ester and a member of phenols. It derives from a coniferol.
Aplicaciones Científicas De Investigación
Relaxation and Arousal Reduction
Coniferyl acetate is found in numerous conifer oils and has been studied for its psychophysiological effects. Research indicates that (-)-bornyl acetate, a constituent related to coniferyl acetate, can induce autonomic relaxation and reduce arousal levels following visual display terminal work, without impacting task performance (Matsubara et al., 2011).
Anti-inflammatory and Antioxidant Properties
Coniferyl acetate has demonstrated potential anti-inflammatory and antioxidant properties. For instance, bornyl acetate, closely related to coniferyl acetate, shows effectiveness in reducing inflammation in lung tissues and suppressing inflammatory cytokines (Chen et al., 2014). It has also been observed to inhibit the attachment of monocytes to endothelial cells, suggesting therapeutic potential in cardiovascular diseases (Yang et al., 2018).
Applications in Lignin Chemistry
Coniferyl acetate is a significant compound in lignin chemistry. It serves as a model compound and is synthesized from commercially available ferulic acid, highlighting its importance in the study of lignin and related bioactive products (Amer et al., 2019).
Floral Volatile Biosynthesis
In botanical studies, coniferyl acetate plays a crucial role in the biosynthesis of floral volatiles. Research has identified enzymes in petunia that use coniferyl acetate as a substrate for producing isoeugenol, a key component in floral scent (Dexter et al., 2007).
Pheromone Mimics in Insects
Coniferyl acetate and related compounds have been investigated for their role in mimicking insect pheromones, particularly in the context of the American cockroach. Such studies highlight the potential of coniferyl acetate in understanding and manipulating insect behavior (Bowers & Bodenstein, 1971).
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O4/c1-9(13)16-7-3-4-10-5-6-11(14)12(8-10)15-2/h3-6,8,14H,7H2,1-2H3/b4-3+ |
Clave InChI |
XLZFUNZRKIQHOL-ONEGZZNKSA-N |
SMILES isomérico |
CC(=O)OC/C=C/C1=CC(=C(C=C1)O)OC |
SMILES |
CC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
SMILES canónico |
CC(=O)OCC=CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




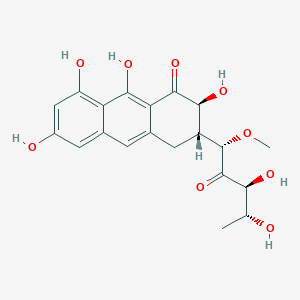
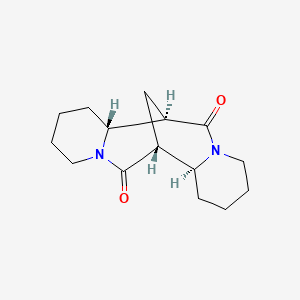
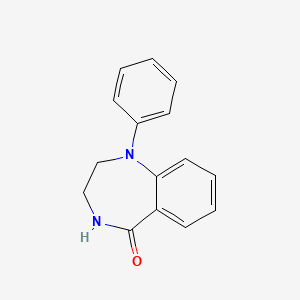

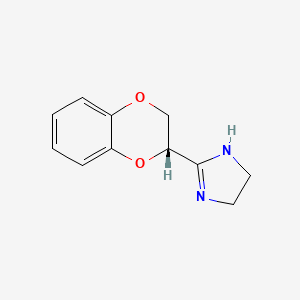
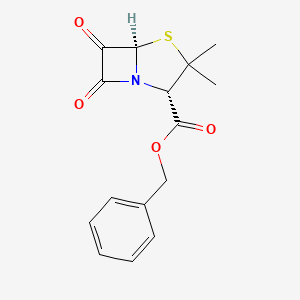
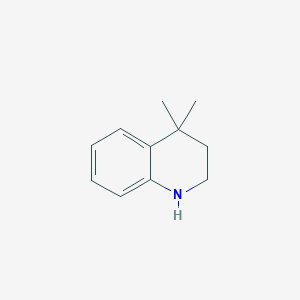
![6-Fluoro-3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-1,2-benzoxazole](/img/structure/B1252746.png)
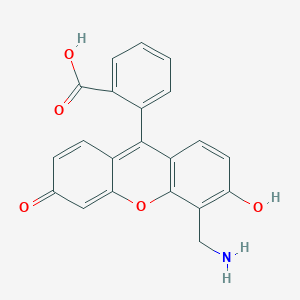
![(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1252751.png)
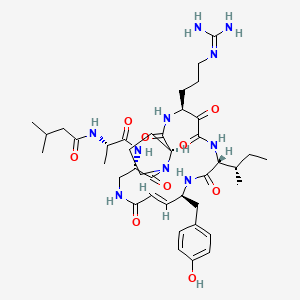

![1-O-[(E)-hexadecen-1-yl]-sn-glycerol](/img/structure/B1252755.png)